molecular formula C16H19NO2S B14454663 N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide CAS No. 75660-91-2

N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide

Cat. No.: B14454663
CAS No.: 75660-91-2
M. Wt: 289.4 g/mol
InChI Key: JBARXLBXVZCTQZ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with two methyl groups, a thiolane ring, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide typically involves the following steps:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-dimethylbenzoyl chloride and an appropriate catalyst.

    Formation of the Enamide Group: The final step involves the coupling of the thiolane derivative with a but-3-enamide precursor under suitable conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)acetamide
  • N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)propionamide
  • N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)butanamide

Uniqueness

N-(2,6-Dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide is unique due to the presence of the enamide group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the phenyl, thiolane, and enamide groups makes it a versatile compound for various applications.

Properties

CAS No.

75660-91-2

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxothiolan-3-yl)but-3-enamide

InChI

InChI=1S/C16H19NO2S/c1-4-6-14(18)17(13-9-10-20-16(13)19)15-11(2)7-5-8-12(15)3/h4-5,7-8,13H,1,6,9-10H2,2-3H3

InChI Key

JBARXLBXVZCTQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2CCSC2=O)C(=O)CC=C

Origin of Product

United States

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